molecular formula C13H11Cl2IO B14597189 (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride CAS No. 59696-26-3

(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride

Cat. No.: B14597189
CAS No.: 59696-26-3
M. Wt: 381.03 g/mol
InChI Key: IURIRJZABMSEPX-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is an organoiodine compound that features both a chlorophenyl and a methoxyphenyl group attached to an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride typically involves the reaction of 4-chloroiodobenzene with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts.

    Reduction: Reduction reactions can convert the iodonium group back to an iodide.

    Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodonium salts, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride involves the formation of a reactive iodonium intermediate. This intermediate can interact with various molecular targets, facilitating the transfer of the phenyl groups to other molecules. The pathways involved typically include oxidative addition and reductive elimination steps, which are common in organometallic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)iodonium chloride
  • Bis(4-methylphenyl)iodonium triflate
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

59696-26-3

Molecular Formula

C13H11Cl2IO

Molecular Weight

381.03 g/mol

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)iodanium;chloride

InChI

InChI=1S/C13H11ClIO.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

IURIRJZABMSEPX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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